1-methyl-5-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-({[1-methyl-2-(4-morpholinyl)ethyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.14845513 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Tautomeric Structures of Novel Thiophene-Based Bis-Heterocyclic Monoazo Dyes :
- This study involved the preparation of 2-aminothiophene derivative, which was diazotised and coupled with various compounds including 3-methyl-1H-pyrazolin-5-one. The newly synthesized bis-heterocyclic monoazo dyes based on thiophene ring were characterized and their solvatochromic behavior and tautomeric structures in various solvents were evaluated (Karcı & Karcı, 2012).
Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]pyridine Products :
- This research achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method was found useful in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
Synthesis and Structural Diversity of d10 Metal Coordination Polymers :
- This study involved the preparation of three isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These were used as bridging ligands to assemble with Zn(II) and Cd(II) ions to obtain chiral and achiral coordination polymers. The study highlighted their structural diversity and potential applications (Cheng et al., 2017).
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives :
- This research focused on synthesizing a new series of pyridine and fused pyridine derivatives, involving reactions with various compounds including pyrazole derivatives. The study explored the reactivity and potential applications of these derivatives (Al-Issa, 2012).
Synthesis and Antimicrobial, Analgesic, Antipyretic, and Immunotropic Activity of Methyl 3-Aryl-6-Amino-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates :
- This study synthesized a series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates using reactions with arylidenemalononitriles. The compounds were tested for their antimicrobial, analgesic, antipyretic activities, and their influence on antibody response, demonstrating their potential in medical research (Mar'yasov et al., 2016).
Properties
IUPAC Name |
1-methyl-5-(1-morpholin-4-ylpropan-2-ylcarbamoyl)pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-9(8-17-3-5-21-6-4-17)15-12(18)11-10(13(19)20)7-14-16(11)2/h7,9H,3-6,8H2,1-2H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJFBEZNOGFWFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.